![molecular formula C10H13BrN2O3S B14272750 Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- CAS No. 156972-89-3](/img/structure/B14272750.png)
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the second position of the benzene ring, a sulfonamide group, and a propylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- typically involves the following steps:
Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.
Formation of Propylamino Carbonyl Group: The brominated benzenesulfonamide is then reacted with propylamine and a carbonyl source such as phosgene or a carbonyl chloride derivative. This step involves the formation of an amide bond between the sulfonamide nitrogen and the propylamino carbonyl group.
Industrial Production Methods
Industrial production of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group. Oxidizing agents like hydrogen peroxide can oxidize the sulfonamide to sulfone, while reducing agents like sodium borohydride can reduce it to sulfinamide.
Condensation Reactions: The amide group in the compound can undergo condensation reactions with various reagents to form imides, ureas, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonyl derivatives.
Reduction: Formation of benzenesulfinamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s catalytic function. This inhibition can lead to various biological effects, including the modulation of pH and ion balance in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: Lacks the bromine and propylamino carbonyl groups.
2-Bromobenzenesulfonamide: Lacks the propylamino carbonyl group.
N-[(Propylamino)carbonyl]benzenesulfonamide: Lacks the bromine atom.
Uniqueness
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is unique due to the presence of both the bromine atom and the propylamino carbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications and chemical synthesis.
Propriétés
Numéro CAS |
156972-89-3 |
|---|---|
Formule moléculaire |
C10H13BrN2O3S |
Poids moléculaire |
321.19 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H13BrN2O3S/c1-2-7-12-10(14)13-17(15,16)9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Clé InChI |
XZYYRNKNYYMSTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


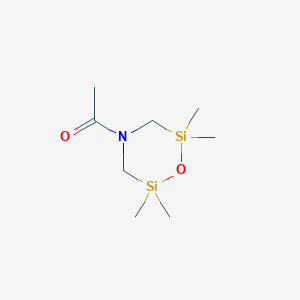
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
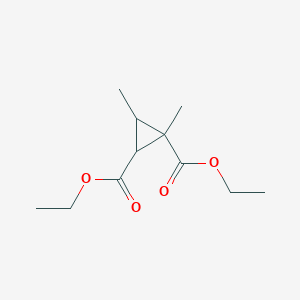

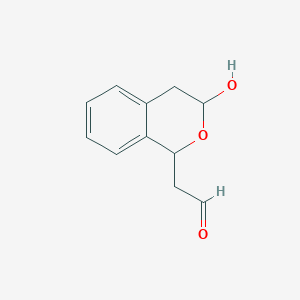

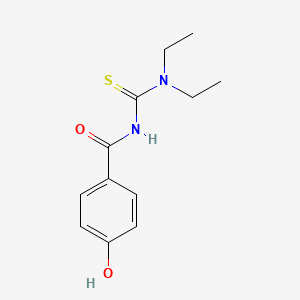
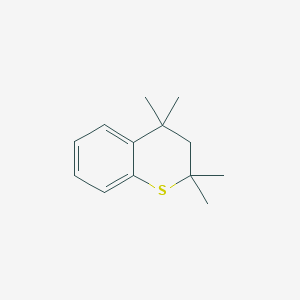
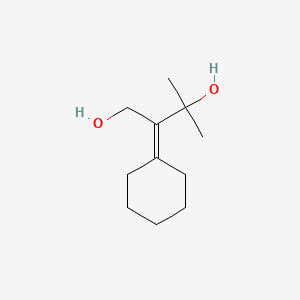

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
